molecular formula C10H12ClNS B1284991 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride CAS No. 849776-43-8

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride

Cat. No.: B1284991
CAS No.: 849776-43-8
M. Wt: 213.73 g/mol
InChI Key: PBEZSHRKTUDPLK-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are a group of organosulfur compounds that have a benzene ring fused to a thiophene ring

Mechanism of Action

While the specific mechanism of action for 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride is not directly available, benzo[b]thiophene-based compounds have been found to exhibit various biological activities. For instance, R(-)-1-(benzo[b]thiophen-5-yl)-2-[2-(N,N-diethylamino)ethoxy]ethanol hydrochloride (T-588) has been found to have protective effects against normobaric hypoxia and ameliorated electroconvulsive shock-induced amnesia in mice . The activation of the CNS cholinergic system is suggested to be involved as one of the mechanisms for the anti-anoxic action of T-588 .

Preparation Methods

The synthesis of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of benzo[b]thiophene with N-methylmethanamine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like aluminum chloride. The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. This method can involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as aluminum chloride, and varying temperatures depending on the specific reaction. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzothiophenes .

Scientific Research Applications

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride can be compared with other similar compounds, such as:

    Benzo[b]thiophene: The parent compound, which lacks the N-methylmethanamine group. It is less reactive and has different chemical properties.

    N-methylmethanamine: A simple amine that lacks the benzothiophene moiety. It has different reactivity and applications.

    Sertaconazole: A benzothiophene derivative used as an antifungal agent.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(1-benzothiophen-2-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS.ClH/c1-11-7-9-6-8-4-2-3-5-10(8)12-9;/h2-6,11H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEZSHRKTUDPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=CC=CC=C2S1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588652
Record name 1-(1-Benzothiophen-2-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849776-43-8
Record name 1-(1-Benzothiophen-2-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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